Methyl 3-Bromo-1H-indazole-5-carboxylate is a chemical compound that belongs to the indazole family, which is characterized by its heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The compound's structure and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules.
Methyl 3-Bromo-1H-indazole-5-carboxylate can be sourced from chemical suppliers and is classified as an organic compound with the molecular formula . It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. This compound is often utilized in research settings for the development of new therapeutic agents.
The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate typically involves several key steps:
The synthesis may also employ various reaction conditions, including temperature control and solvent choice, to optimize yield and purity. In industrial settings, continuous flow processes may be utilized to enhance efficiency and scalability.
The molecular weight of Methyl 3-Bromo-1H-indazole-5-carboxylate is approximately 232.08 g/mol. Key spectral data includes:
Methyl 3-Bromo-1H-indazole-5-carboxylate can participate in various chemical reactions:
For substitution reactions, nucleophiles like amines are typically used in conjunction with bases such as triethylamine. Oxidation may utilize potassium permanganate or hydrogen peroxide, while reduction could involve lithium aluminum hydride or palladium on carbon.
The mechanism of action for Methyl 3-Bromo-1H-indazole-5-carboxylate primarily involves its interaction with biological targets at the molecular level. As a derivative of indazole, it exhibits a range of biological activities:
Research indicates that indazole derivatives like this compound can exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities due to their ability to modulate critical biochemical pathways.
Methyl 3-Bromo-1H-indazole-5-carboxylate typically appears as a solid at room temperature with specific melting points depending on purity and crystallization conditions.
The compound is soluble in organic solvents such as methanol and dichloromethane but may have limited solubility in water due to its hydrophobic nature. Stability studies suggest that it should be stored under inert conditions at low temperatures (2–8°C) to maintain integrity.
Methyl 3-Bromo-1H-indazole-5-carboxylate serves as an important building block in medicinal chemistry for developing new pharmaceuticals. Its applications include:
Regioselective bromination of the indazole scaffold is critical for accessing Methyl 3-bromo-1H-indazole-5-carboxylate. The direct electrophilic bromination of indazole-3-carboxylic acid achieves high C5 selectivity under optimized conditions. A representative procedure involves suspending indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) at 120°C to form a clear solution. After cooling to 90°C, bromine (0.633 mL, 12.33 mmol) in acetic acid (2 mL) is added dropwise. The reaction proceeds for 16 hours at 90°C, followed by ice-water quenching to precipitate 5-bromo-1H-indazole-3-carboxylic acid as a white solid (87.5% yield). This method leverages the electron-donating effect of the C3-carboxylic acid group, which directs electrophilic substitution to the C5 position [4].
Table 1: Bromination Conditions for 5-Bromo-1H-indazole-3-carboxylic Acid Synthesis
Parameter | Optimal Condition | Effect on Selectivity/Yield |
---|---|---|
Reaction Temperature | 90°C | Prevents decomposition; ≥100°C causes debromination |
Bromine Equivalents | 2.0 eq | <1.5 eq gives incomplete reaction; >2.5 eq promotes dibromination |
Solvent | Glacial acetic acid | Alternatives (e.g., DCM) reduce yield by 30-40% |
Reaction Time | 16 hours | Shorter durations (≤8 h) yield 50-60% product |
Microwave-assisted synthesis significantly enhances the esterification of 5-bromo-1H-indazole-3-carboxylic acid to the methyl ester. Conventional esterification with methanol/sulfuric acid requires 12–24 hours at reflux (60–70°C) with yields of 70–80%. Microwave irradiation reduces this to 30 minutes at 100°C while improving yields to 92–95%. The procedure involves mixing the carboxylic acid (1.0 eq) with methanol (5 mL/mmol) and concentrated H₂SO₄ (0.1 eq) in a sealed microwave vial. Irradiation at 300 W with magnetic stirring enables rapid, uniform heating. This technique suppresses decarboxylation and ester hydrolysis side reactions observed under prolonged thermal conditions [5].
Table 2: Esterification Methods for Methyl 3-Bromo-1H-indazole-5-carboxylate
Method | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
Conventional Reflux | MeOH, H₂SO₄, 65°C | 18 h | 78 | Simple setup |
Microwave-Assisted | MeOH, H₂SO₄, 100°C, 300 W | 0.5 h | 95 | No decarboxylation; high purity |
Diazomethane | Et₂O, 0°C | 5 min | 90 | No acid catalyst; fast |
The N1-alkylation of methyl 3-bromo-1H-indazole-5-carboxylate exhibits exceptional regioselectivity with cesium carbonate in 1,4-dioxane at 90°C. Under these conditions, N1-alkylated products form in >90% yield with N1:N2 selectivity >50:1. This contrasts with traditional methods (e.g., NaH/DMF) yielding mixtures (N1:N2 ≈ 1:1) and requiring chromatography. The mechanism involves a cesium ion chelating the indazole N2 and ester carbonyl oxygen, locking the NH proton at N1 and facilitating N1-deprotonation. Subsequent SN2 reaction with alkyl halides delivers exclusive N1-products [6].
Sustainable synthesis of methyl 3-bromo-1H-indazole-5-carboxylate integrates solvent reduction, energy efficiency, and step economy. Key advances include:
Halogenation routes to methyl 3-bromo-1H-indazole-5-carboxylate follow divergent strategies:
Requires chromatography, reducing yield to 35–45% [6]
Indirect Pathway:
Drawback: Two-step sequence increases processing time despite higher efficiency [4]
Computational Rationalization: Fukui function indices (f⁻) for methyl 1H-indazole-5-carboxylate predict C3 (0.121) > C5 (0.088) > C7 (0.063) nucleophilicity, explaining the poor C5-selectivity in direct bromination. Conversely, the C3-carboxylate group in indazole-3-carboxylic acid exhibits strong C5-directing effects via resonance donation [6].
Table 3: Halogenation Route Comparison for Methyl 3-Bromo-1H-indazole-5-carboxylate
Parameter | Direct Pathway | Indirect Pathway |
---|---|---|
Key Step | Electrophilic bromination of methyl ester | Bromination of carboxylic acid → Esterification |
Regioselectivity (C5) | 45% | >98% |
Overall Yield | 35–45% | 83% |
Byproducts | C3/C7 brominated isomers (55%) | None detectable |
Purification | Column chromatography | Precipitation/filtration |
Compounds Mentioned in Article
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1